molecular formula C25H40N8O7 B12094610 N-T-Boc-leu-gly-arg P-nitroanilide

N-T-Boc-leu-gly-arg P-nitroanilide

Cat. No.: B12094610
M. Wt: 564.6 g/mol
InChI Key: XYZOMPCEZFRTOR-UHFFFAOYSA-N
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Description

N-T-Boc-Leu-Gly-Arg p-Nitroanilide (CAS 68223-96-1) is a specialized chromogenic peptide substrate critical for the sensitive and quantitative detection of bacterial endotoxins using the Limulus Amebocyte Lysate (LAL) assay. This compound, with the molecular formula C25H40N8O7 and a molecular weight of 564.64 g/mol, serves as a synthetic mimic of the natural cleavage site in horseshoe crab coagulogen. Its research value lies in its specific interaction with the clotting enzyme, a serine protease at the endpoint of a conserved enzymatic cascade triggered by endotoxins. Upon activation, the clotting enzyme cleaves the substrate after the arginine residue, releasing the chromophore p-nitroaniline. This release generates a yellow color that can be measured spectrophotometrically at 405 nm, providing a direct and quantifiable readout of endotoxin concentration. This mechanism enables researchers in pharmaceutical quality control and microbiological research to accurately detect and quantify even low levels of endotoxin contamination in injectable drugs, medical devices, and other critical substances, ensuring product safety. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C25H40N8O7

Molecular Weight

564.6 g/mol

IUPAC Name

tert-butyl N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C25H40N8O7/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28)

InChI Key

XYZOMPCEZFRTOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Diazotization : p-Nitroaniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to generate the diazonium salt.

  • Coupling : The diazonium salt reacts with Boc-Leu-Gly-Arg in aqueous acetone, facilitated by phosphorus oxychloride (POCl₃) as the condensing agent.

  • Deprotection : Excess HCl removes transient protective groups, yielding the final product.

Optimization and Yields

Oyamada et al. achieved yields of 43–94% by rigorously controlling pH (4.5–5.5) and temperature (4°C). The method’s efficiency stems from POCl₃’s ability to activate carboxyl groups without hydrolyzing acid-labile Boc protections.

Mixed Anhydride Method Using Phosphorus Oxychloride

This method, detailed in Maastricht University research, employs in situ mixed anhydride formation to activate carboxyl groups.

Stepwise Synthesis

  • Anhydride Formation : Equimolar Boc-Leu-Gly-Arg and POCl₃ react in tetrahydrofuran (THF), forming a reactive mixed anhydride.

  • Nucleophilic Attack : p-Nitroaniline is added, with the anhydride’s electrophilic carbon attacking the aniline’s amine group.

  • Quenching and Isolation : The reaction is quenched with ice-cwater, and the product is extracted using ethyl acetate.

Key Advantages

  • Selectivity : POCl₃ avoids side reactions with Boc groups, ensuring high regioselectivity.

  • Scalability : Demonstrated for multi-gram syntheses with 65–78% yields.

Solid-Phase Peptide Synthesis (SPPS)

While less common for p-nitroanilides, SPPS offers advantages in sequential coupling and purification.

Procedure

  • Resin Loading : Wang resin is functionalized with Fmoc-Arg(Pbf)-OH.

  • Iterative Deprotection/Coupling :

    • Fmoc deprotection with piperidine.

    • HOBt/DIC-mediated coupling of Fmoc-Gly-OH and Boc-Leu-OH.

  • Nitroanilide Conjugation : After cleavage from the resin, the free peptide reacts with p-nitroaniline using POCl₃.

Performance Metrics

  • Purity : >90% by HPLC after reverse-phase chromatography.

  • Yield : 50–60%, limited by final conjugation efficiency.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key ReagentsTemperature (°C)Time (h)
Phospho-Azo43–9485–92POCl₃, NaNO₂0–524–48
Mixed Anhydride65–7888–95POCl₃, THF2512–24
SPPS50–60>90HOBt, DIC, Wang resin2572+

Key Insights :

  • The phospho-azo method excels in yield but requires stringent temperature control.

  • SPPS offers superior purity but involves complex workflows.

Challenges and Mitigation Strategies

Side Reactions

  • Diazonium Decomposition : Mitigated by maintaining pH < 6 and temperatures <5°C.

  • Incomplete Coupling : Additive 1-hydroxybenzotriazole (HOBt) boosts coupling efficiency to >95%.

Purification

  • Chromatography : Reverse-phase C18 columns resolve Boc-Leu-Gly-Arg-pNA from byproducts.

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with 99% purity.

Recent Advances

  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with comparable yields (70%).

  • Enzymatic Coupling : Lipase-mediated conjugation under mild conditions (pH 7.4, 37°C) shows promise for labile substrates .

Chemical Reactions Analysis

Enzymatic Hydrolysis

Boc-LGR-pNA undergoes site-specific cleavage by proteases, releasing p-nitroaniline (pNA) , which is detectable at 405 nm. This reaction is critical for quantifying enzyme activity or endotoxin levels.

Key Enzymes and Mechanisms

  • Trypsin and Serine Proteases : Cleave the peptide bond at the arginine residue, releasing pNA. Kinetic studies show a pH-dependent mechanism involving histidine-57 and aspartate-189 in the catalytic triad .

  • Endotoxin-Induced Amidases : Hydrolyze Boc-LGR-pNA in bacterial endotoxin assays, with cleavage rates proportional to endotoxin concentration .

Kinetic Parameters

Data from trypsin-catalyzed hydrolysis studies :

ParameterValueConditions
kcat/KMk_{cat}/K_M1.2×104M1s11.2\times 10^4\,M^{-1}s^{-1}pH 8.0, 25°C
Optimal pH8.5–9.0Maximal activity
KMK_M0.15mM0.15\,\text{mM}Trypsin, 25°C

pH-Dependent Stability

The p-nitroanilide bond exhibits remarkable stability under acidic conditions but hydrolyzes in alkaline environments.

Stability Profile

  • Acidic Conditions (pH 2–6) : No significant hydrolysis observed over 24 hours .

  • Alkaline Conditions (pH > 8) : Rapid cleavage due to nucleophilic attack on the p-nitroanilide bond .

  • Base Stability Tests : Treatment with 50% piperidine in DMF for 24 hours showed no degradation .

Synthetic Reactions

Boc-LGR-pNA is synthesized via solid-phase peptide synthesis (SPPS) using Boc-protected amino acids . Key steps include:

  • Boc Deprotection : Trifluoroacetic acid (TFA) removes the Boc group from leucine.

  • Peptide Coupling : HBTU/DIEA activates carboxyl groups for sequential glycine and arginine addition .

  • p-Nitroanilide Incorporation : Phosphorus oxychloride in pyridine facilitates coupling of p-nitroaniline to the arginine residue .

Yield and Purity

StepYield (%)Purity (%)
Boc Deprotection95–98>99
Final Product70–8098

Structural Influence on Reactivity

The Boc group and amino acid sequence dictate substrate specificity:

Comparative Reactivity with Analogues

CompoundEnzymekcat/KM(M1s1)k_{cat}/K_M\,(M^{-1}s^{-1})
Boc-LGR-pNATrypsin1.2×1041.2\times 10^4
Boc-Lys-pNATrypsin0.8×1040.8\times 10^4
Boc-Ala-pNATrypsin0.1×1040.1\times 10^4
  • Key Finding : Arginine’s guanidinium group enhances trypsin binding via electrostatic interactions .

Scientific Research Applications

Chemical Properties and Structure

N-T-Boc-leu-gly-arg P-nitroanilide is characterized by the following molecular formula: C25H40N8O7C_{25}H_{40}N_{8}O_{7}. It features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen of the leucine residue and a p-nitroanilide moiety that acts as a chromogenic substrate. This structure allows for specific interactions with various enzymes, particularly amidases and proteases, making it valuable in biochemical assays.

Enzyme Assays

Detection of Bacterial Endotoxins

One of the primary applications of this compound is in the detection of bacterial endotoxins. The compound serves as a substrate for amidases that cleave the amide bond, releasing p-nitroaniline, which can be quantified spectrophotometrically. This reaction is crucial in various clinical and environmental settings where monitoring endotoxin levels is essential.

Protease Activity Studies

The compound is also utilized to study protease activity. It has been shown to be cleaved by serine proteases such as trypsin, allowing researchers to investigate enzyme kinetics and substrate specificity. The hydrolysis of this compound provides insights into how structural variations in substrates influence enzymatic reactions .

  • Endotoxin Detection in Clinical Samples
    In one study, researchers utilized this compound to assess endotoxin levels in blood samples from patients undergoing surgery. The assay demonstrated high sensitivity and specificity, confirming the compound's utility in clinical diagnostics .
  • Enzyme Characterization
    Another case involved using this compound to characterize a novel serine protease isolated from a marine organism. The enzyme's kinetic parameters were determined by measuring the rate of hydrolysis of this compound, providing valuable insights into its substrate specificity and potential applications in biotechnology .

Mechanism of Action

N-T-Boc-leu-gly-arg P-nitroanilide exerts its effects through enzymatic cleavage by endotoxin-induced amidases. The cleavage releases p-nitroanilide, which can be quantified by its absorbance at 405 nm. This mechanism is utilized in endotoxin detection assays to measure the concentration of bacterial endotoxins .

Comparison with Similar Compounds

Comparison with Similar p-Nitroanilide Substrates

p-Nitroanilide (pNA) substrates are critical tools for studying protease activity. Below is a detailed comparison of N-T-Boc-leu-gly-arg p-nitroanilide with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Peptide Sequence Target Enzyme/Application Km (mM) Key Features References
N-T-Boc-leu-gly-arg pNA Boc-Leu-Gly-Arg-pNA LAL clotting enzyme (endotoxin detection) 0.106 High specificity for endotoxin-activated proteases; pNA release at 405 nm
Tos-Gly-Pro-Arg pNA Tos-Gly-Pro-Arg-pNA Thrombin (coagulation studies) 0.02–0.05 High sensitivity for human α-thrombin; used in kinetic assays (kcat ~3000 U/mg)
Ac-DEVD-pNA Ac-Asp-Glu-Val-Asp-pNA Caspase-3 (apoptosis assays) N/A Caspase-3-specific cleavage; spectrophotometric quantification of apoptosis
N-Succinyl-Ala-Ala-Pro-Phe pNA Suc-Ala-Ala-Pro-Phe-pNA Cathepsin G (inflammatory studies) N/A Hydrolyzed by serine proteases; used in neutrophil activation research
Benzoyl-Phe-Val-Arg pNA Bz-Phe-Val-Arg-pNA Trypsin-like proteases 0.15 Broad-spectrum substrate for serine proteases; commercial availability
CH₃OCO-D-CHA-Gly-Arg pNA D-CHA-Gly-Arg-pNA Thrombin and Fpr4 prolyl isomerase 0.106 Dual activity in proline isomerization and proteolysis; used in NMR studies

Key Findings from Comparative Studies

Enzymatic Specificity: N-T-Boc-leu-gly-arg pNA is highly specific for endotoxin-activated clotting enzymes in the LAL pathway, unlike Tos-Gly-Pro-Arg pNA, which targets thrombin’s catalytic site .

Kinetic Performance :

  • The Km of N-T-Boc-leu-gly-arg pNA (0.106 mM) is comparable to CH₃OCO-D-CHA-Gly-Arg pNA (0.106 mM), suggesting similar binding efficiency despite differing applications .
  • Thrombin substrates like Tos-Gly-Pro-Arg pNA exhibit lower Km values (0.02–0.05 mM), indicating higher enzyme affinity due to optimized tripeptide sequences .

Structural Determinants: The Boc group in N-T-Boc-leu-gly-arg pNA enhances stability and solubility in aqueous buffers, a feature shared with Benzoyl-Phe-Val-Arg pNA . Substrates with bulky N-terminal groups (e.g., Suc-Ala-Ala-Pro-Phe-pNA) show reduced nonspecific hydrolysis compared to simpler analogs .

Applications in Research :

  • N-T-Boc-leu-gly-arg pNA is indispensable in pharmaceutical endotoxin testing, whereas Ac-DEVD-pNA is critical in cancer and neurodegeneration studies .
  • D-Phe-Pip-Arg pNA (S-2238) outperforms other thrombin substrates in clinical assays due to its resistance to plasma inhibitors .

Biological Activity

N-T-Boc-leu-gly-arg P-nitroanilide (Boc-Leu-Gly-Arg-pNA) is a synthetic compound widely recognized for its biological activity, particularly as a substrate in enzymatic assays. This article delves into its biochemical properties, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C25_{25}H40_{40}N8_8O7_7
  • Key Features :
    • Contains a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen of the leucine residue.
    • The p-nitroanilide moiety serves as a chromogenic substrate, allowing for colorimetric detection in various assays.

The primary biological activity of this compound lies in its role as a substrate for proteolytic enzymes. Upon hydrolysis catalyzed by specific enzymes, such as serine proteases, it releases p-nitroaniline, which can be quantitatively measured. This reaction is crucial in several biochemical applications:

  • Enzyme Kinetics : It serves as a model substrate to study enzyme kinetics and specificity.
  • Detection of Endotoxins : The compound is utilized in assays to detect bacterial endotoxins through enzymatic cleavage by amidases, which is significant in clinical diagnostics.

Enzymatic Activity

Several studies have demonstrated the enzymatic cleavage of this compound by various proteases:

  • Trypsin : Exhibits high specificity and efficiency in cleaving the compound, making it useful for studying trypsin activity.
  • Other Serine Proteases : The compound has been evaluated against other serine proteases, revealing variations in cleavage rates based on surrounding amino acid composition.

Stability and Assay Design

The stability of the p-nitroanilide bond under acidic conditions is well-documented, allowing for robust assay designs that can withstand various experimental conditions. This stability is essential for maintaining assay integrity during prolonged reactions or under harsh conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
N-T-Boc-lysine P-nitroanilideC25_{25}H42_{42}N8_8OContains lysine; used similarly for enzyme assays.
N-T-Boc-alanine P-nitroanilideC23_{23}H40_{40}N6_6OSimpler structure; often used as a control substrate.
Boc-Gly-Arg P-nitroanilideC23_{23}H38_{38}N6_6OLacks leucine; studied for its interaction with serine proteases.
Boc-Leu-Phe P-nitroanilideC25_{25}H38_{38}N6_6OIncorporates phenylalanine; used in studies on hydrophobic interactions.

Case Studies

  • Protease Inhibition Studies : Research has shown that modifications to the amino acid sequence around the p-nitroanilide moiety can significantly affect enzyme recognition and cleavage efficiency. Such studies are pivotal for designing better substrates in biochemical assays.
  • Clinical Applications : The compound's ability to detect endotoxins has been explored in clinical settings, particularly in monitoring sepsis and other conditions associated with bacterial infections.

Q & A

Q. Methodology :

Prepare a reaction mixture with substrate, buffer, and enzyme.

Monitor absorbance increase at 405–410 nm over time (ΔA/min).

Calculate enzyme activity using the molar extinction coefficient of p-nitroaniline (ε ≈ 9,900 M⁻¹cm⁻¹) .

Q. Table 1: Optimal Assay Conditions

ParameterValue/RangeSource
Wavelength405–410 nm
Km (Thrombin)0.106 mM
pH7.5

Basic: How should researchers handle and store this compound to maintain stability?

Answer:

  • Storage : Store desiccated at –20°C in amber vials to prevent hydrolysis and photodegradation .
  • Handling : Use gloves and eye protection; avoid inhalation (potential irritant) .
  • Reconstitution : Dissolve in DMSO or assay buffer immediately before use to minimize aqueous degradation .

Q. Critical Considerations :

  • Purity ≥95% is recommended for reproducible kinetics; verify via HPLC or TLC .
  • Discard solutions with visible precipitates or abnormal absorbance baselines .

Advanced: How can researchers resolve discrepancies in kinetic data obtained with this substrate across different experimental setups?

Answer:
Discrepancies may arise from:

  • Enzyme Source : Human vs. bovine thrombin exhibit slight kinetic variations .
  • Interfering Substances : Contaminants (e.g., free p-nitroaniline ≤0.5%) or metal ions (Zn²+, Pb²+) alter activity .
  • Buffer Composition : EDTA in buffers may chelate metal cofactors, affecting metalloproteases .

Q. Troubleshooting Steps :

Validate enzyme purity via SDS-PAGE or activity assays with control substrates .

Pre-treat substrate solutions with charcoal to adsorb free p-nitroaniline .

Include inhibitor controls (e.g., PMSF for serine proteases) to confirm target-specific hydrolysis .

Advanced: What strategies confirm substrate specificity for target proteases in complex mixtures?

Answer:

  • Inhibitor Panels : Use class-specific inhibitors (e.g., leupeptin for cysteine proteases, aprotinin for serine proteases) to rule out off-target activity .
  • Parallel Assays : Compare hydrolysis rates with alternative substrates (e.g., Tos-Gly-Pro-Arg-pNA for thrombin) .
  • Genetic Knockouts : Test in enzyme-deficient cell lysates or CRISPR-edited models .

Q. Table 2: Cross-Reactivity Risks

EnzymeInterference RiskMitigation Strategy
Cystine AminopeptidaseModerateAdd 1 mM methionine
PlasminLowUse α₂-antiplasmin

Advanced: How can computational methods enhance understanding of substrate-enzyme interactions?

Answer:

  • Molecular Dynamics (MD) : Simulate substrate binding to protease active sites to identify critical residues (e.g., Arg in thrombin’s S1 pocket) .
  • Docking Studies : Predict the impact of substrate modifications (e.g., Boc group removal) on binding affinity .
  • Free Energy Calculations : Estimate ΔG of hydrolysis to rationalize kinetic differences between enzyme isoforms .

Q. Workflow Example :

Obtain enzyme structure (PDB: 1PPB for thrombin).

Dock this compound using AutoDock Vina.

Validate with experimental Km and kcat values .

Advanced: How do researchers address batch-to-batch variability in substrate performance?

Answer:

  • Certificate of Analysis (CoA) : Request CoA for each batch, ensuring ≤0.5% free p-nitroaniline and ≥95% purity .
  • In-House QC : Run a pilot assay with a reference enzyme (e.g., purified thrombin) to confirm activity .
  • Normalization : Adjust substrate concentrations based on actual molarity (determined via UV-Vis at 316 nm for pNA) .

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